molecular formula C20H17N3O2S B10991002 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10991002
M. Wt: 363.4 g/mol
InChI Key: QQCZEEMFFYMVGG-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of the Indole and Thiazole Moieties: The final step involves the coupling of the indole and thiazole moieties through an amide bond formation. This can be achieved by reacting the indole derivative with a thiazole carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, leading to the formation of amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways involving indole derivatives.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors. The thiazole ring can also interact with biological targets, enhancing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both the benzyloxy and thiazole groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(6-phenylmethoxyindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H17N3O2S/c24-19(22-20-21-9-11-26-20)13-23-10-8-16-6-7-17(12-18(16)23)25-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,21,22,24)

InChI Key

QQCZEEMFFYMVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=NC=CS4

Origin of Product

United States

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